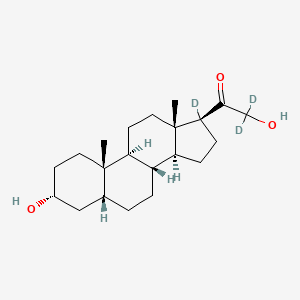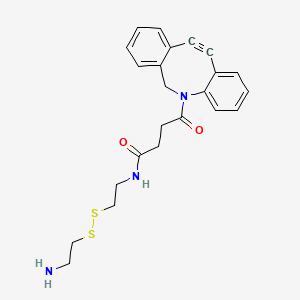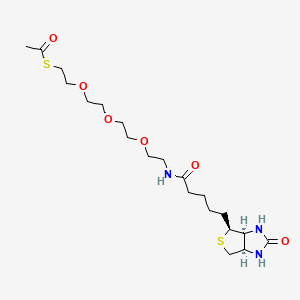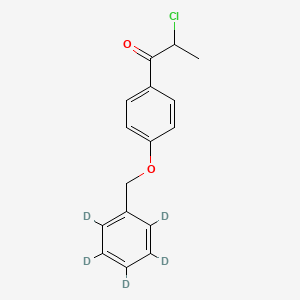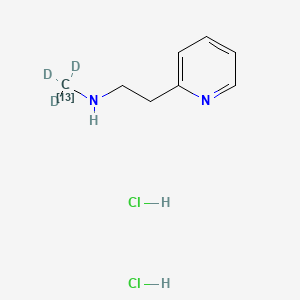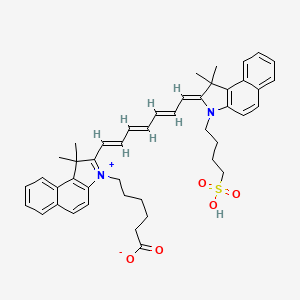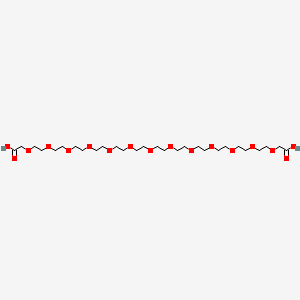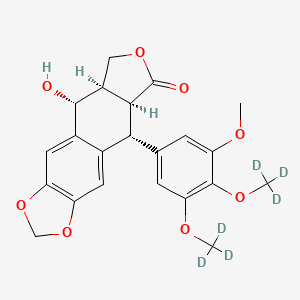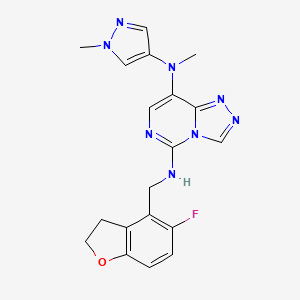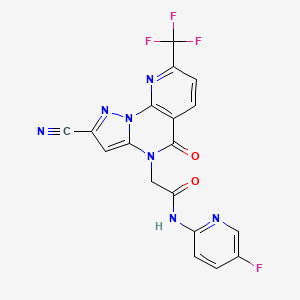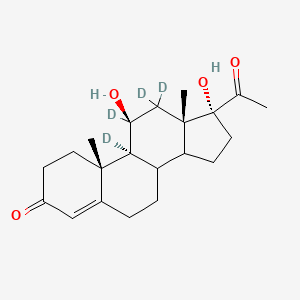
(-)-Indolactam V-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Indolactam V-d8 is a deuterated derivative of (-)-Indolactam V, a compound known for its biological activity, particularly in the activation of protein kinase C (PKC). The deuterium atoms in this compound replace hydrogen atoms, which can be useful in various research applications, including mass spectrometry and metabolic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Indolactam V-d8 typically involves the incorporation of deuterium atoms into the indolactam structure. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterated solvents or reagents.
Total Synthesis: This approach involves the complete synthesis of the indolactam structure from deuterated starting materials, ensuring the incorporation of deuterium at specific positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuterium exchange reactions or the use of deuterated precursors in the synthesis process. The choice of method depends on factors such as cost, availability of deuterated materials, and the desired level of deuterium incorporation.
Analyse Des Réactions Chimiques
Types of Reactions
(-)-Indolactam V-d8 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into reduced forms, which may have different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the indolactam structure, potentially altering its properties.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of this compound.
Applications De Recherche Scientifique
(-)-Indolactam V-d8 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in mass spectrometry to study deuterium incorporation and metabolic pathways.
Biology: Employed in the study of protein kinase C activation and its role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer research, due to its ability to modulate protein kinase C activity.
Industry: Utilized in the development of deuterated drugs and other compounds with improved pharmacokinetic properties.
Mécanisme D'action
The mechanism of action of (-)-Indolactam V-d8 involves the activation of protein kinase C (PKC). The compound binds to the regulatory domain of PKC, leading to its activation. This activation triggers a cascade of downstream signaling events that can affect various cellular processes, including cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
(-)-Indolactam V-d8 can be compared with other similar compounds, such as:
(-)-Indolactam V: The non-deuterated form, which has similar biological activity but different mass spectrometric properties.
Phorbol Esters: Another class of PKC activators, which have different chemical structures but similar biological effects.
Bryostatin: A natural product that also activates PKC but has a more complex structure and different pharmacological properties.
The uniqueness of this compound lies in its deuterium incorporation, which makes it particularly useful in research applications that require precise mass spectrometric analysis and metabolic studies.
Propriétés
Formule moléculaire |
C17H23N3O2 |
|---|---|
Poids moléculaire |
309.43 g/mol |
Nom IUPAC |
(10S,13S)-10-deuterio-10-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-13-(hydroxymethyl)-9-methyl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4(15),5,7-tetraen-11-one |
InChI |
InChI=1S/C17H23N3O2/c1-10(2)16-17(22)19-12(9-21)7-11-8-18-13-5-4-6-14(15(11)13)20(16)3/h4-6,8,10,12,16,18,21H,7,9H2,1-3H3,(H,19,22)/t12-,16-/m0/s1/i1D3,2D3,10D,16D |
Clé InChI |
LUZOFMGZMUZSSK-WXAGKEHZSA-N |
SMILES isomérique |
[2H][C@@]1(C(=O)N[C@@H](CC2=CNC3=C2C(=CC=C3)N1C)CO)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
SMILES canonique |
CC(C)C1C(=O)NC(CC2=CNC3=C2C(=CC=C3)N1C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


